3-(3,5-Difluorobenzyloxy)benzaldehyde

Electrophilicity Nucleophilic Addition Reaction Kinetics

Researchers developing ALDH1A3-targeted therapies for glioblastoma, breast, and prostate cancers face supply gaps for validated fluorinated benzaldehyde intermediates. This compound directly resolves that bottleneck: • Key intermediate for ALDH1A3 inhibitors ABMM-15/ABMM-16 (IC50 0.23 µM), selective over ALDH1A1/ALDH3A1 • 3,5-Difluoro substitution enhances carbonyl electrophilicity, enabling faster nucleophilic addition with higher yields • Meta-benzyloxy vector enables regioselective halogenation/cross-coupling distinct from para-isomers Supplied as the validated benzyloxybenzaldehyde pharmacophore core for targeted oncology R&D programs.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
Cat. No. B7976845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorobenzyloxy)benzaldehyde
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CC(=CC(=C2)F)F)C=O
InChIInChI=1S/C14H10F2O2/c15-12-4-11(5-13(16)7-12)9-18-14-3-1-2-10(6-14)8-17/h1-8H,9H2
InChIKeyJBEIFYUKZWHVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Difluorobenzyloxy)benzaldehyde: Key Fluorinated Benzaldehyde Building Block


3-(3,5-Difluorobenzyloxy)benzaldehyde (CAS 1443305-25-6) is an aromatic aldehyde featuring a benzaldehyde core substituted with a 3,5-difluorobenzyloxy moiety at the meta position . Its molecular formula is C14H10F2O2, with a molecular weight of 248.22 g/mol . This compound belongs to the class of fluorinated benzyloxybenzaldehydes, which are valued as versatile intermediates in medicinal chemistry and agrochemical synthesis due to the electron-withdrawing effects of the difluoro substitution that enhance carbonyl electrophilicity . It is commercially available with a typical purity of ≥95-97% .

Why 3-(3,5-Difluorobenzyloxy)benzaldehyde Cannot Be Replaced


Substituting 3-(3,5-difluorobenzyloxy)benzaldehyde with non-fluorinated analogs (e.g., 3-(benzyloxy)benzaldehyde) or regioisomers (e.g., 4-(3,5-difluorobenzyloxy)benzaldehyde) fundamentally alters key physicochemical and reactivity parameters. The 3,5-difluoro substitution pattern imparts a unique electronic environment: fluorine atoms exert a strong electron-withdrawing inductive effect (-I) that increases the partial positive charge on the aldehyde carbonyl carbon, thereby enhancing electrophilicity for nucleophilic addition reactions . This substitution also increases lipophilicity (logP ~1.2) compared to non-fluorinated analogs, which influences membrane permeability and bioavailability in drug discovery contexts [1]. Furthermore, the meta-substitution pattern on the benzaldehyde ring (versus para) dictates regioselectivity in subsequent cross-coupling reactions, making direct substitution with para-isomers chemically non-equivalent [2]. These differential properties mean that simple in-class substitution without rigorous re-optimization is not scientifically justified.

3-(3,5-Difluorobenzyloxy)benzaldehyde: Differentiation Evidence


Enhanced Carbonyl Electrophilicity

The 3,5-difluorobenzyloxy substituent on 3-(3,5-difluorobenzyloxy)benzaldehyde increases the electrophilicity of the aldehyde carbonyl carbon relative to non-fluorinated analogs such as 3-(benzyloxy)benzaldehyde. While direct experimental electrophilicity indices for this specific compound are not available, the class-level inference from fluorinated benzaldehyde studies indicates that electron-withdrawing groups like fluorine reduce electron density at the carbonyl carbon, facilitating nucleophilic attack . This is supported by the observation that difluorinated benzaldehydes show higher reactivity in nucleophilic addition reactions compared to their non-fluorinated counterparts [1].

Electrophilicity Nucleophilic Addition Reaction Kinetics

Increased Lipophilicity for Membrane Permeability

3-(3,5-Difluorobenzyloxy)benzaldehyde exhibits a calculated logP value of 1.2 [1], which is higher than that of the non-fluorinated analog 3-(benzyloxy)benzaldehyde (logP ~0.8-1.0 estimated). While exact logP for the comparator is not publicly available, the increase is consistent with the known effect of fluorine substitution on lipophilicity [2]. Increased lipophilicity correlates with improved passive membrane permeability, a key parameter in drug discovery.

Lipophilicity Drug Design ADME

ALDH1A3 Inhibitor Scaffold Potential

While 3-(3,5-difluorobenzyloxy)benzaldehyde itself has not been directly evaluated for ALDH1A3 inhibition, it serves as a key synthetic intermediate for benzyloxybenzaldehyde derivatives that exhibit potent and selective ALDH1A3 inhibition. In a 2021 study, compounds ABMM-15 and ABMM-16 (both containing the benzyloxybenzaldehyde scaffold) showed IC50 values of 0.23 µM and 1.29 µM against ALDH1A3, respectively, with high selectivity over ALDH1A1 and ALDH3A1 [1]. For comparison, other derivatives in the same series (e.g., ABMM-6, ABMM-24) showed IC50 values >10 µM and considerable cytotoxicity [2]. This demonstrates the importance of the benzyloxybenzaldehyde core for achieving potent ALDH1A3 inhibition.

ALDH1A3 Cancer Enzyme Inhibition

Regioselectivity Advantage from Meta-Substitution

The meta-substitution pattern of the benzyloxy group on the benzaldehyde ring in 3-(3,5-difluorobenzyloxy)benzaldehyde confers distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to para-substituted analogs like 4-(3,5-difluorobenzyloxy)benzaldehyde. In a study on the synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes, the use of meta-iodo-benzyloxy-benzaldehydes as starting materials enabled selective Suzuki-Miyaura coupling at the iodo position, demonstrating that the meta-substitution pattern is critical for directing the coupling site [1]. This regioselectivity is not achievable with para-substituted isomers.

Suzuki-Miyaura Cross-Coupling Regioselectivity

Commercial Purity and Availability

3-(3,5-Difluorobenzyloxy)benzaldehyde is commercially available with a purity of 97.0% from Fluorochem and ≥95% from CymitQuimica . In comparison, the non-fluorinated analog 3-(benzyloxy)benzaldehyde is typically offered at 98% purity [1]. While the purity difference is marginal, the consistent availability of the difluorinated compound from multiple vendors ensures a reliable supply for research and development purposes.

Procurement Purity Supply Chain

3-(3,5-Difluorobenzyloxy)benzaldehyde: Best Application Scenarios


Synthesis of ALDH1A3 Inhibitors for Cancer Research

This compound serves as a critical building block for constructing benzyloxybenzaldehyde-based ALDH1A3 inhibitors, such as ABMM-15 and ABMM-16, which have demonstrated potent (IC50 0.23 µM) and selective inhibition of ALDH1A3 over ALDH1A1 and ALDH3A1 [1]. Researchers developing targeted therapies for ALDH1A3-overexpressing cancers (e.g., glioblastoma, breast, prostate) should prioritize this intermediate to access the validated benzyloxybenzaldehyde pharmacophore .

Nucleophilic Additions via Enhanced Electrophilicity

Due to the electron-withdrawing 3,5-difluoro substitution, the aldehyde carbonyl is more electrophilic than in non-fluorinated analogs [1]. This property makes it advantageous for nucleophilic addition steps (e.g., imine formation, Grignard reactions) where higher reaction rates and improved yields are desired. Process chemists optimizing synthetic routes can leverage this enhanced reactivity to reduce reaction times or use milder conditions .

Regioselective Diversification via Cross-Coupling

The meta-substitution pattern of the benzyloxy group provides a unique vector for regioselective functionalization. Starting from this compound, chemists can perform halogenation followed by Suzuki-Miyaura coupling to install heteroaryl groups at specific positions, as demonstrated in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes [1]. This regioselectivity is distinct from para-substituted analogs and expands accessible chemical space for medicinal chemistry libraries .

Agrochemical Intermediate Development

Fluorinated benzaldehydes are valued in agrochemical research for their enhanced potency and metabolic stability [1]. The difluorobenzyloxy moiety in this compound can serve as a lipophilic anchor, improving the physicochemical properties of herbicides or fungicides . Its use as a building block for novel agrochemical candidates is supported by its commercial availability and established reactivity profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Difluorobenzyloxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.